Increased Lipophilicity (LogP) Relative to 2-Acetamido-5-bromopyridine
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine exhibits a calculated LogP of 2.46, compared to a LogP of approximately 1.88 for the structurally simpler analog 2-acetamido-5-bromopyridine . This +0.58 unit difference corresponds to a ~3.8-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4645 |
| Comparator Or Baseline | 2-Acetamido-5-bromopyridine: LogP = 1.8755 |
| Quantified Difference | ΔLogP = +0.589 (approximately 3.8× higher partition coefficient) |
| Conditions | Predicted/calculated values (ChemAxon or ACD/Labs method) |
Why This Matters
Higher LogP directly influences membrane permeability and pharmacokinetic distribution in drug discovery, making this compound a preferred building block for projects requiring enhanced CNS penetration or cellular uptake.
